molecular formula C8H13N3OS B2825762 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol CAS No. 2198912-39-7

2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol

Cat. No. B2825762
CAS RN: 2198912-39-7
M. Wt: 199.27
InChI Key: GAVMITGVROTGLY-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 5-Methyl-1,3,4-thiadiazol-2-ol . Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of therapeutic activities .


Molecular Structure Analysis

The molecular structure of a thiadiazole derivative can be complex, often involving various functional groups attached to the thiadiazole ring . The exact structure of your compound would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, depending on the functional groups present. They are known to react with amines, alcohols, and other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is a solid at room temperature . Its molecular weight is 116.14 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiadiazole derivatives can vary widely, depending on their structure and the target they interact with. Some thiadiazole derivatives have been found to exhibit anticancer activity, potentially due to their ability to disrupt processes related to DNA replication .

Safety and Hazards

Thiadiazole derivatives can be hazardous. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for therapeutic use .

properties

IUPAC Name

2-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-5-9-10-8(13-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVMITGVROTGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol

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